![molecular formula C27H25N3O2S4 B413297 3,3'-diethyl-5-[2-(3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B413297.png)
3,3'-diethyl-5-[2-(3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,3'-diethyl-5-[2-(3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione” is a complex organic molecule that features multiple functional groups, including thiazolidinone and benzothiazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of thiazolidinone and benzothiazole rings. Common synthetic routes may involve:
Formation of Thiazolidinone Rings: This can be achieved through the reaction of thiourea with α-haloketones under basic conditions.
Formation of Benzothiazole Rings: This can be synthesized by the condensation of 2-aminothiophenol with aldehydes or ketones.
Coupling Reactions: The final compound is formed by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The benzothiazole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific conditions but may include oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or a ligand in various chemical reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Medicine
Drug Development: Investigation as a lead compound for the development of new pharmaceuticals.
Cancer Research: Potential use in cancer therapy due to its ability to interact with biological targets.
Industry
Dye Manufacturing: Use in the synthesis of dyes and pigments.
Polymer Science: Incorporation into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA: Potentially intercalating into DNA and affecting replication and transcription.
Modulating Receptor Activity: Binding to receptors and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their use in diabetes treatment.
Benzothiazoles: Studied for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of the compound lies in its combination of thiazolidinone and benzothiazole moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C27H25N3O2S4 |
|---|---|
Molecular Weight |
551.8g/mol |
IUPAC Name |
(2Z,5Z)-3-ethyl-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-5-[(2E)-2-(3-ethyl-5-phenyl-1,3-benzothiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H25N3O2S4/c1-4-28-19-16-18(17-10-8-7-9-11-17)12-13-20(19)34-22(28)15-14-21-24(31)29(5-2)26(35-21)23-25(32)30(6-3)27(33)36-23/h7-16H,4-6H2,1-3H3/b21-14-,22-15+,26-23- |
InChI Key |
XKNPFTBNNIIILG-HJAZFZGASA-N |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)S/C1=C/C=C\4/C(=O)N(/C(=C/5\C(=O)N(C(=S)S5)CC)/S4)CC |
SMILES |
CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)SC1=CC=C4C(=O)N(C(=C5C(=O)N(C(=S)S5)CC)S4)CC |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)SC1=CC=C4C(=O)N(C(=C5C(=O)N(C(=S)S5)CC)S4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![PROPAN-2-YL 4-{4-OXO-5-[(5E)-4-OXO-3-[4-OXO-4-(PROPAN-2-YLOXY)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOATE](/img/structure/B413214.png)
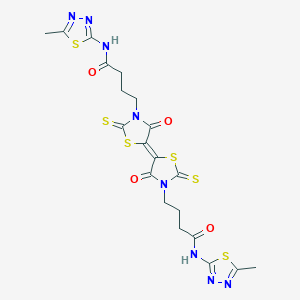
![ETHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B413217.png)
![5-benzyl-3-[(4-bromobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B413222.png)
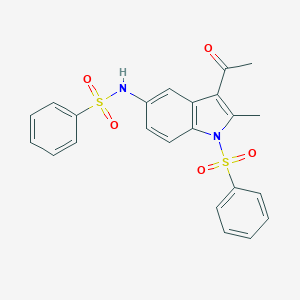
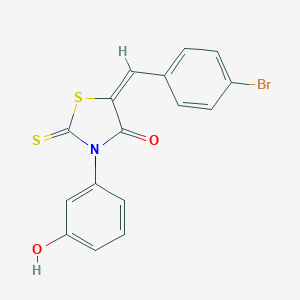
![N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide](/img/structure/B413225.png)
![N'-[1-(4-bromophenyl)ethylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B413226.png)
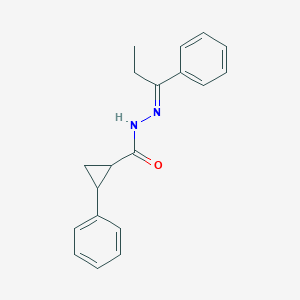
![(4-nitrophenyl)({[(1Z,2E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-ylidene]amino}oxy)methanone](/img/structure/B413228.png)
![N'-(1-phenylhexylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B413230.png)
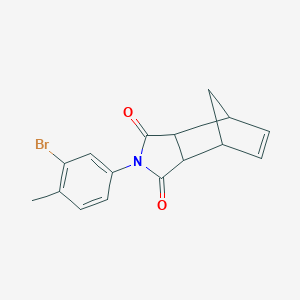
![N-(2,3-dichlorobenzylidene)-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]amine](/img/structure/B413234.png)
![N'-(1-cyclopropylethylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B413235.png)
